

# improving film uniformity in TDMAT-based ALD processes

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## **Compound of Interest**

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

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## Technical Support Center: TDMAT-Based ALD Processes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Tetrakis(dimethylamido)titanium (TDMAT) in Atomic Layer Deposition (ALD) processes.

## Troubleshooting Guide

This guide addresses common issues encountered during TDMAT-based ALD, helping you diagnose and resolve problems to improve film uniformity and quality.

### Issue 1: Non-Uniform Film Thickness

**Q:** My film is thicker in the center of the substrate and thinner at the edges. What is the likely cause and solution?

**A:** This "bull's-eye" or center-thick pattern often indicates a precursor delivery issue or non-optimized process parameters.

- Possible Cause 1: Insufficient Precursor Pulse Time. The TDMAT precursor may not have enough time to fully saturate the entire surface, leading to more deposition where the precursor concentration is highest (typically the center).

- Solution: Increase the TDMAT pulse time incrementally and observe the effect on uniformity. It is crucial to perform a saturation curve experiment to find the optimal pulse time where the growth per cycle (GPC) no longer increases with longer pulses.
- Possible Cause 2: Insufficient Purge Time. If the purge time after the TDMAT pulse is too short, residual precursor may remain in the chamber. This can lead to a chemical vapor deposition (CVD)-like growth component during the subsequent reactant pulse, which is often non-uniform.[1][2]
- Solution: Increase the purge time to ensure all non-adsorbed precursor and reaction byproducts are removed from the chamber. Like the precursor pulse, purge time should be optimized by running saturation experiments.[1][2][3][4]
- Possible Cause 3: Non-uniform Substrate Temperature. Temperature gradients across the substrate can lead to variations in reaction rates and, consequently, film thickness.
- Solution: Verify the temperature uniformity of your substrate heater. Ensure proper thermal contact between the substrate and the heater.

Q: My film is thinner in the center and thicker at the edges. What could be causing this "edge-heavy" deposition?

A: This pattern often points to issues with precursor decomposition or reactant distribution.

- Possible Cause 1: TDMAT Precursor Decomposition. TDMAT begins to thermally decompose at temperatures around 180-220°C.[5][6][7] If the deposition temperature is too high, the precursor can break down in the gas phase before reaching the substrate, leading to uncontrolled CVD-like deposition that can be more pronounced at the hotter edges of the substrate holder. This will also increase the carbon content in your film.[8][9][10]
- Solution: Lower the deposition temperature to stay within the established ALD temperature window for the TDMAT/reactant chemistry you are using.
- Possible Cause 2: Inadequate Reactant (e.g., H<sub>2</sub>O, O<sub>3</sub>, NH<sub>3</sub>) Exposure. If the reactant pulse is too short, the edges of the substrate, which are exposed first or for a longer effective duration in some reactor designs, may react more completely than the center.

- Solution: Increase the reactant pulse time to ensure complete reaction across the entire substrate surface.

## Frequently Asked Questions (FAQs)

### Process Parameters

Q: What is the typical ALD temperature window for TDMAT?

A: The ALD window for TDMAT is highly dependent on the co-reactant. For thermal ALD with water (H<sub>2</sub>O), the window is generally limited by TDMAT's thermal stability, typically between 150°C and 220°C.[5][7] Below this range, growth rates can be very low, while above it, the precursor decomposes, leading to CVD-like growth and poor film quality.[8][10] For plasma-enhanced ALD (PEALD), the process can often be run at lower temperatures.

Q: How do I determine the correct pulse and purge times for my specific reactor?

A: The optimal pulse and purge times are reactor-specific and must be determined experimentally by running saturation curves. The general procedure is to fix three of the four main variables (precursor pulse, precursor purge, reactant pulse, reactant purge) at reasonably long durations and vary the fourth, measuring the growth per cycle (GPC) at each step. A process is considered saturated when the GPC no longer increases with increasing pulse or purge time.[4]

### Film Properties and Quality

Q: My TiN film has very high resistivity. How can I improve it?

A: High resistivity in TDMAT-based TiN films is often due to impurities like carbon and oxygen.

- Solution 1: Use Plasma-Enhanced ALD (PEALD). PEALD processes using NH<sub>3</sub>, N<sub>2</sub>/H<sub>2</sub>, or N<sub>2</sub> plasmas can produce TiN films with significantly lower resistivity compared to thermal ALD. [11] The plasma helps to more effectively break down the reactant and remove precursor ligands, reducing impurity incorporation.
- Solution 2: Optimize Plasma Power. In PEALD, increasing the plasma power can lead to a decrease in film resistivity.[12][13] This is because higher power can enhance the removal of

carbon-containing fragments from the film.

- Solution 3: Optimize Purge Times. Insufficient purging can leave behind byproducts that contribute to higher resistivity.<sup>[3]</sup> Increasing purge time and flow rate can reduce carbon and oxygen content, thereby lowering resistivity.<sup>[3]</sup>

Q: I'm observing a low growth rate (GPC). What are the common causes?

A: A low GPC can stem from several factors:

- Deposition Temperature is Too Low: The reaction kinetics may be too slow at lower temperatures.
- Insufficient Precursor or Reactant Pulse: The surface may not be fully saturating during one or both half-reactions.
- Precursor Depletion: In a multi-wafer or large-area reactor, the precursor may be consumed before it reaches all surfaces, an issue that can be addressed with optimized gas flow design.

Q: Why does my TiO<sub>2</sub> film have a low refractive index?

A: A low refractive index in ALD TiO<sub>2</sub> often indicates a less dense film or the presence of impurities. Films grown with TDMAT at lower temperatures can sometimes incorporate precursor ligands, leading to lower density and a lower refractive index. Annealing the film after deposition can help to densify it and increase the refractive index.

## Data Presentation

The following tables summarize key quantitative data for TDMAT-based ALD processes to aid in process development and comparison.

Table 1: Growth Per Cycle (GPC) for TDMAT-Based Processes

Film	Co-Reactant	Process Type	Deposition Temp. (°C)	GPC (Å/cycle)	Reference(s)
TiO <sub>2</sub>	H <sub>2</sub> O	Thermal	150	~2.0	[14]
TiO <sub>2</sub>	H <sub>2</sub> O	Thermal	200	~0.38 - 0.41	[15]
TiO <sub>2</sub>	O <sub>3</sub>	Thermal	150 - 225	~0.44	[5]
TiO <sub>2</sub>	O <sub>2</sub> Plasma	PEALD	60	~1.0	[16]
TiO <sub>2</sub>	O <sub>2</sub> Plasma	PEALD	250	~0.6	[17]
TiN	NH <sub>3</sub>	Thermal	200	~0.6	[18]
TiN	NH <sub>3</sub> Plasma	PEALD	170	~0.8	[19]
TiN	N <sub>2</sub> Plasma	PEALD	200 - 300	~0.3 - 0.5	[11]

Table 2: Electrical Properties of TiN Films from TDMAT-Based PEALD

Plasma Reactant	Deposition Temp. (°C)	Plasma Power (W)	Resistivity (μΩ·cm)	Reference(s)
NH <sub>3</sub>	200	100	>1000	[12]
NH <sub>3</sub>	200	300	~600	[12]
NH <sub>3</sub>	200	500	~400	[12][20]
H <sub>2</sub>	150	600	~250	[13]
N <sub>2</sub>	250	300	~300	[11]
N <sub>2</sub> /Ar	300	300	~100	[21]

## Experimental Protocols

### Protocol 1: Determining the ALD Saturation Curve

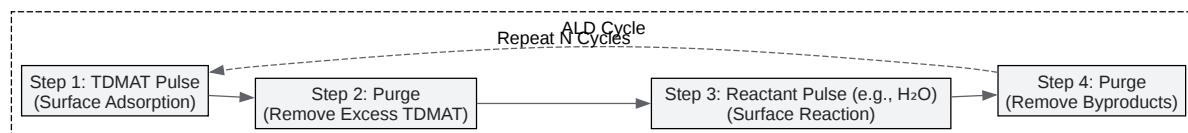
This protocol outlines the steps to ensure self-limiting growth by finding the saturation point for precursor and reactant pulses and purges.

- Set Initial Parameters:
  - Choose a deposition temperature within the expected ALD window (e.g., 200°C for TDMAT/H<sub>2</sub>O).
  - Set three of the four cycle timings (TDMAT pulse, TDMAT purge, H<sub>2</sub>O pulse, H<sub>2</sub>O purge) to be reasonably long (e.g., 1.0s pulse, 10s purge).
- Vary TDMAT Pulse Time:
  - Keeping the other three timings constant, perform a series of depositions where you vary the TDMAT pulse time (e.g., 0.1s, 0.2s, 0.5s, 1.0s, 1.5s).
  - For each deposition, use the same number of cycles (e.g., 200 cycles).
  - Measure the film thickness for each run and calculate the GPC (Thickness / Number of cycles).
  - Plot GPC vs. TDMAT pulse time. The point at which the GPC plateaus is the saturation pulse time. Choose a value slightly into this plateau for your process.
- Vary TDMAT Purge Time:
  - Set the TDMAT pulse time to its determined saturation value.
  - Keeping the H<sub>2</sub>O pulse and purge times long, vary the TDMAT purge time (e.g., 1s, 3s, 5s, 10s, 15s).
  - Plot GPC vs. TDMAT purge time. The point where the GPC stabilizes indicates a sufficient purge. An increasing GPC with insufficient purge time suggests a CVD component.
- Vary Reactant (H<sub>2</sub>O) Pulse Time:
  - Set the TDMAT pulse and purge times to their optimized values.
  - Vary the H<sub>2</sub>O pulse time and plot GPC vs. H<sub>2</sub>O pulse time to find the saturation point.
- Vary Reactant (H<sub>2</sub>O) Purge Time:

- Set all other parameters to their optimized values.
- Vary the H<sub>2</sub>O purge time and plot GPC vs. H<sub>2</sub>O purge time to ensure complete purging.

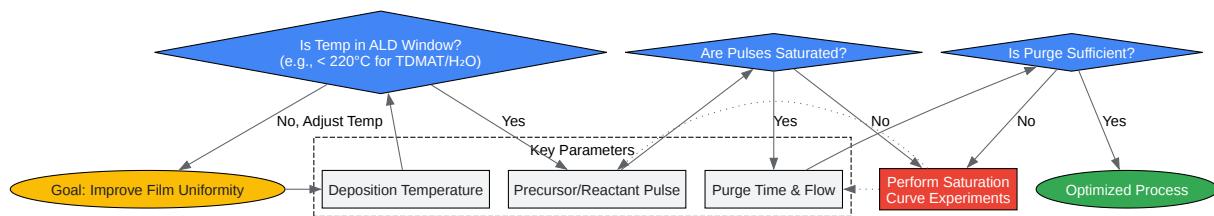
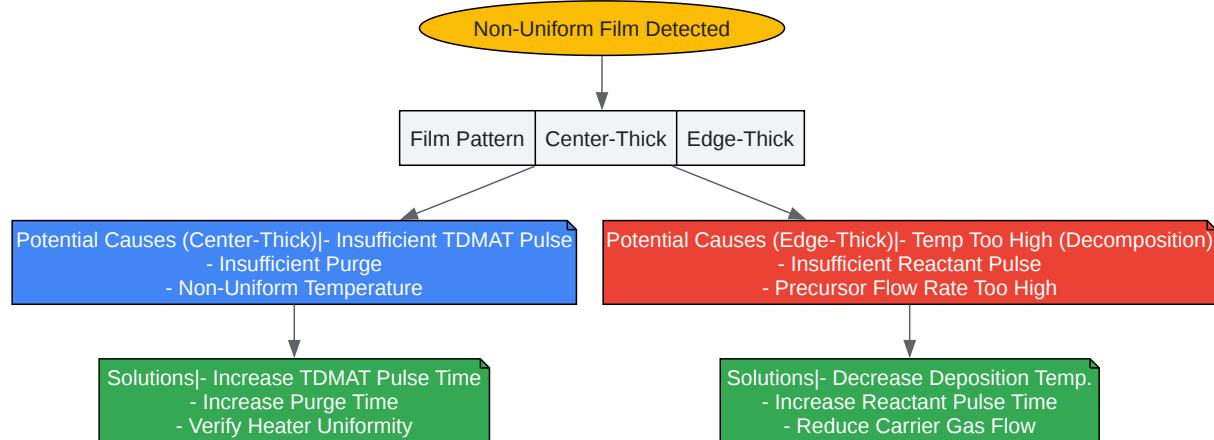
## Visualizations

The following diagrams illustrate key workflows and relationships in TDMAT-based ALD processes.



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Caption: A diagram of a standard four-step ALD cycle.



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